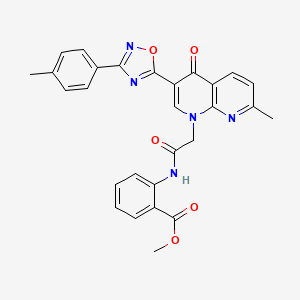
N-(4-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide” is a chemical compound with the molecular formula C16H14FN3O2 . It is a synthetic compound and its detailed description and applications are not widely available in the literature .
Molecular Structure Analysis
The molecular structure of “N-(4-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide” consists of a quinoxalin ring attached to an acetamide group with a fluorophenyl substituent . The exact 3D conformation and stereochemistry would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide”, such as its melting point, boiling point, and density, are not specified in the available literature . These properties could be determined experimentally or estimated using computational chemistry methods .科学的研究の応用
Synthesis and Biological Evaluation
Antiplasmodial Properties : A study highlighted the synthesis of novel compounds, including those with a fluorophenyl group, evaluated for in vitro antiplasmodial properties against the Plasmodium falciparum strain. These compounds demonstrated biological activity, which was explained through molecular docking against parasite lactate dehydrogenase, indicating potential applications in malaria treatment research (Mphahlele, Mmonwa, & Choong, 2017).
Anticonvulsant Agents : Another study involved the design and synthesis of quinoxalinyl-phenyl acetamide derivatives to evaluate their anticonvulsant activity. This research signifies the role these compounds could play in developing new therapeutic agents for epilepsy (Ibrahim et al., 2013).
Anticancer and Antimicrobial Agents : Novel lipophilic acetamide derivatives were synthesized and screened for their potential as anticancer and antimicrobial agents. Some of these compounds showed promising activities, indicating their potential in chemotherapy and antibacterial therapy development (Ahmed et al., 2018).
Mechanistic Studies and Molecular Docking
Molecular Docking and Anticancer Drug Synthesis : A study on the synthesis, structure, and molecular docking analysis of a specific N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide demonstrated its anticancer activity by targeting the VEGFr receptor. This research outlines the process of drug development from synthesis to in silico modeling to predict efficacy (Sharma et al., 2018).
Herbicidal Activity : The synthesis and evaluation of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides for their herbicidal activity showcased the application of similar compounds in agriculture, particularly in weed control (Wu et al., 2011).
作用機序
Safety and Hazards
The safety and hazards associated with “N-(4-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide” are not specified in the available literature . As with any chemical compound, appropriate safety precautions should be taken when handling it, and its toxicity should be determined experimentally .
特性
IUPAC Name |
N-(4-fluorophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c17-10-5-7-11(8-6-10)18-15(21)9-14-16(22)20-13-4-2-1-3-12(13)19-14/h1-8,14,19H,9H2,(H,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJUAMWVZHXYLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Trans-1-[(Benzyloxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/no-structure.png)
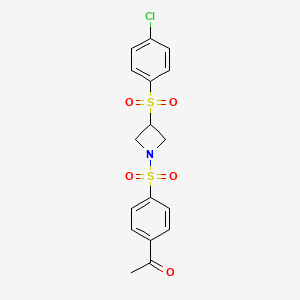

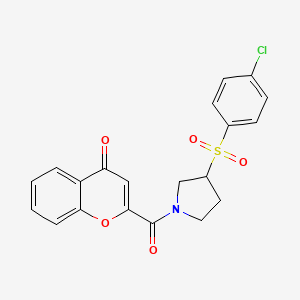
![N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2536653.png)
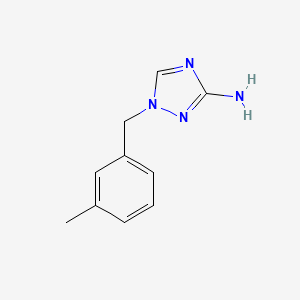
![2-{[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]amino}-9H-fluoren-9-one](/img/structure/B2536659.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 3-(thiophen-2-yl)propanoate](/img/structure/B2536660.png)
![N-[(2S)-2-Hydroxy-2-phenylethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2536661.png)
![Ethyl 3-(4-chlorophenyl)-5-[(4-methoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536662.png)
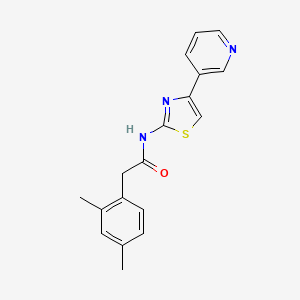
![3-Methoxy-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde](/img/structure/B2536664.png)
![4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2536665.png)
